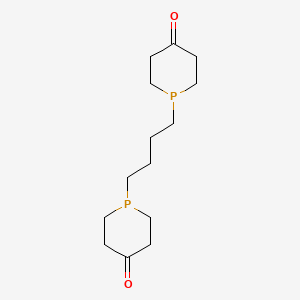
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties. This compound is of interest in various fields of scientific research due to its potential pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine or its derivatives react with an aldehyde or ketone.
Attachment of the piperidine moiety: This step involves the reaction of the beta-carboline core with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective, anti-inflammatory, and psychoactive effects.
Industry: Could be used in the development of pharmaceuticals or as a chemical intermediate.
作用機序
The mechanism of action of 2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. It may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its neuroprotective effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with different biological activities.
Uniqueness
2-(9H-beta-Carbolin-1-yl)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the piperidine moiety, which may confer distinct pharmacological properties compared to other beta-carbolines. This structural difference can influence its binding affinity, selectivity, and overall biological activity.
特性
CAS番号 |
151672-62-7 |
|---|---|
分子式 |
C18H19N3O |
分子量 |
293.4 g/mol |
IUPAC名 |
1-piperidin-1-yl-2-(9H-pyrido[3,4-b]indol-1-yl)ethanone |
InChI |
InChI=1S/C18H19N3O/c22-17(21-10-4-1-5-11-21)12-16-18-14(8-9-19-16)13-6-2-3-7-15(13)20-18/h2-3,6-9,20H,1,4-5,10-12H2 |
InChIキー |
AKNAMSUKXQHAFP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CC2=NC=CC3=C2NC4=CC=CC=C34 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
![2-[(6-Chlorohexyl)sulfanyl]-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B12547217.png)
![2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline](/img/structure/B12547222.png)
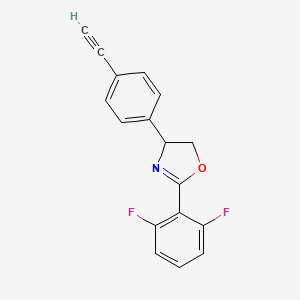
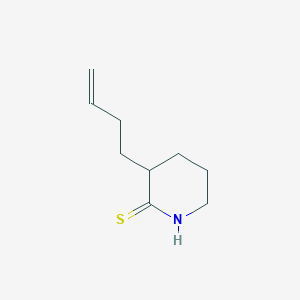

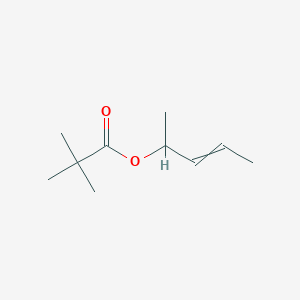
![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)
![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)
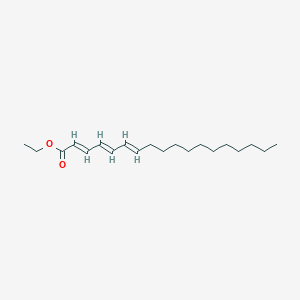
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

